molecular formula C18H12F2N2OS B2449055 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 330189-06-5

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2449055
CAS No.: 330189-06-5
M. Wt: 342.36
InChI Key: PIWIFAFJFISHHO-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide is a chemical compound that has been extensively studied in the field of scientific research. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been reported to affect mycobacterial energetics , suggesting potential targets within the energy production pathways of these organisms.

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives have been reported to remarkably affect Mycobacterium tuberculosis energetics . This suggests that the compound might interact with its targets, leading to disruption of energy production and thus inhibiting the growth or survival of the bacteria.

Result of Action

Given the reported effects on mycobacterial energetics , it can be inferred that the compound likely leads to disruption of energy production at a cellular level, potentially leading to inhibited growth or survival of the bacteria.

Advantages and Limitations for Lab Experiments

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and physiological effects are well characterized. However, this compound also has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. It is also not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. Another direction is to study its interactions with various proteins and enzymes in more detail to better understand its mechanism of action. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide involves the condensation of 2,6-difluorobenzoyl chloride and 4,5-dihydronaphtho[1,2-d]thiazole-2-amine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified by chromatography to obtain a pure compound.

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, this compound has been used as a tool to study various biological processes, including protein-protein interactions and enzymatic reactions. In pharmacology, this compound has been used to study the mechanism of action of various drugs and their interactions with biological systems.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-7H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWIFAFJFISHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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